N,N-dimethyl-4-[[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]methyl]pyrimidin-2-amine
Description
N,N-dimethyl-4-[[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]methyl]pyrimidin-2-amine is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyrimidine ring
Properties
IUPAC Name |
N,N-dimethyl-4-[[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]methyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6S/c1-20(2)14-16-6-3-13(19-14)11-18-12-4-8-21(9-5-12)15-17-7-10-22-15/h3,6-7,10,12,18H,4-5,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIXXCRSJCVJCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC2CCN(CC2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]methyl]pyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the piperidine ring, and finally, the attachment of the pyrimidine ring. Common reagents used in these reactions include thionyl chloride, piperidine, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound for research and commercial purposes .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]methyl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrimidine rings, often using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or ethanol. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may also be employed to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted thiazole or pyrimidine derivatives .
Scientific Research Applications
N,N-dimethyl-4-[[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]methyl]pyrimidin-2-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent. .
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]methyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by inhibiting or activating these targets, leading to various physiological effects. For instance, it may bind to DNA or proteins, altering their function and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-[[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]methyl]benzamide
- N,N-dimethyl-4-[[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]methyl]pyridine
Uniqueness
Compared to similar compounds, N,N-dimethyl-4-[[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]methyl]pyrimidin-2-amine exhibits unique properties due to the presence of the pyrimidine ring, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
